Methyl 2-(1-oxoisochroman-3-carboxamido)benzoate
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Overview
Description
Methyl 2-(1-oxoisochroman-3-carboxamido)benzoate is a complex organic compound with a unique structure that includes an isochroman ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-oxoisochroman-3-carboxamido)benzoate typically involves the reaction of isochroman derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction conditions often involve the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-oxoisochroman-3-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 2-(1-oxoisochroman-3-carboxamido)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1-oxoisochroman-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)benzoate: This compound has a similar structure but includes a methyl group at the 7-position of the isochroman ring.
Ethyl 4-cyanoacetamido benzoate: This compound is used as a precursor in the synthesis of various heterocyclic compounds.
Uniqueness
Methyl 2-(1-oxoisochroman-3-carboxamido)benzoate is unique due to its specific isochroman ring system and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-23-17(21)13-8-4-5-9-14(13)19-16(20)15-10-11-6-2-3-7-12(11)18(22)24-15/h2-9,15H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPJCFXUDQQARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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